(4-Tert-butylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the thiazole moiety: The thiazole ring can be introduced through a nucleophilic substitution reaction using a thiazole derivative.
Attachment of the tert-butylbenzoyl group: This step involves the acylation of the piperazine nitrogen with 4-tert-butylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-TERT-BUTYLBENZOYL)-4-BENZYL-PIPERAZINE: Similar structure but with a benzyl group instead of the thiazole moiety.
1-(4-TERT-BUTYLBENZOYL)-4-METHYL-PIPERAZINE: Similar structure but with a methyl group instead of the thiazole moiety.
Uniqueness
1-(4-TERT-BUTYLBENZOYL)-4-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZINE is unique due to the presence of both the thiazole and tert-butylbenzoyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H27N3OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H27N3OS/c1-15-21-18(14-25-15)13-22-9-11-23(12-10-22)19(24)16-5-7-17(8-6-16)20(2,3)4/h5-8,14H,9-13H2,1-4H3 |
InChI Key |
WYOGZYBZKQKROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.